2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core fused with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde.
Coupling Reaction: The final step involves coupling the chromene core with the benzothiazole moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the chromene core using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which 2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.
Pathways Involved: It interferes with signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide: can be compared with other benzothiazole derivatives and chromene derivatives.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol.
Chromene Derivatives: Compounds such as 2H-chromene-3-carboxylic acid and 2H-chromene-3-carboxamide.
Uniqueness
Structural Uniqueness: The fusion of the chromene core with the benzothiazole moiety provides a unique scaffold that can interact with multiple biological targets.
Functional Uniqueness: The presence of both the chromene and benzothiazole functionalities allows the compound to participate in a wide range of chemical reactions, making it versatile for various applications.
Properties
Molecular Formula |
C17H14N2O3S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C17H14N2O3S/c20-15(19-17-18-12-6-2-4-8-14(12)23-17)11-9-10-5-1-3-7-13(10)22-16(11)21/h1,3,5,7,9H,2,4,6,8H2,(H,18,19,20) |
InChI Key |
VNMHRRGJMAZPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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